1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol
Description
This compound, identified in patents and scientific literature as a sulfonyl alcohol derivative, features a chlorinated aromatic backbone and a sulfonyl group (–SO–) attached to a propanol moiety. Its structure includes a 2,4-dichlorobenzyl sulfonyl group and a 3,4-dichlorophenyl substituent, which are critical for its biological activity and chemical reactivity. The compound is explored for applications in pharmaceuticals (e.g., antifungal agents) and agrochemicals due to its ability to interact with enzymes or receptors via halogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2,4-dichlorophenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O3S/c1-16(21,11-3-5-13(18)15(20)6-11)9-24(22,23)8-10-2-4-12(17)7-14(10)19/h2-7,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBWAOBMYRODIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)Cl)Cl)(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with 3,4-dichlorophenylpropanol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Key Steps
-
Formation of Sulfonyl Chloride Intermediate
The synthesis likely begins with the preparation of 2,4-dichlorobenzylsulfonyl chloride , a common intermediate in aryl sulfonate chemistry. This involves reacting 2,4-dichlorobenzene with chlorosulfonic acid or similar reagents to introduce the sulfonyl chloride group (-SO₂Cl) . -
Coupling with Propanol Derivative
The sulfonyl chloride intermediate is then coupled with 2-(3,4-dichlorophenyl)-2-propanol (or its equivalent) under basic conditions (e.g., pyridine) to form the target compound. This step typically follows a nucleophilic substitution mechanism, where the alcohol’s hydroxyl group displaces the chloride ion . -
Purification
Purification methods such as recrystallization from solvents like 2-propanol are often employed to isolate the product .
Formation of Sulfonyl Chloride
The reaction of 2,4-dichlorobenzene with chlorosulfonic acid proceeds via electrophilic substitution, yielding 2,4-dichlorobenzylsulfonyl chloride . The mechanism involves:
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Electrophilic Attack : Chlorosulfonic acid generates an electrophilic sulfur species.
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Aromatic Substitution : The sulfur electrophile reacts at the para position of the benzene ring (due to directing effects of chlorine).
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Formation of Sulfonyl Chloride : Substitution results in the introduction of the -SO₂Cl group.
Scheme :
text2,4-Dichlorobenzene + ClSO₃H → 2,4-Dichlorobenzylsulfonyl Chloride + HCl
Coupling Reaction
The coupling step involves nucleophilic substitution of the sulfonyl chloride by the propanol derivative:
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Mechanism : The hydroxyl group (-OH) of 2-(3,4-dichlorophenyl)-2-propanol attacks the electrophilic sulfur center, displacing the chloride ion.
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Catalyst : Pyridine or other bases are used to neutralize HCl and drive the reaction to completion.
Scheme :
text2,4-Dichlorobenzylsulfonyl Chloride + (3,4-Dichlorophenyl)propanol → 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol + HCl
Structural Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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Proton NMR: Identifies aromatic protons, sulfonyl group, and propanol hydroxyl (-OH) groups.
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Carbon NMR: Confirms the presence of sulfonyl carbons and aromatic carbons.
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Mass Spectrometry (MS) :
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Molecular ion peak confirms the molecular weight (e.g., C₁₄H₁₀Cl₄O₃S ).
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Fragmentation patterns reveal the presence of the sulfonyl group and dichlorophenyl moieties.
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Purity Assessment
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High-Performance Liquid Chromatography (HPLC) : Used to verify the compound’s purity and stability under varying conditions.
Chemical Reactivity
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Acid-Base Reactions : The hydroxyl (-OH) group can participate in esterification or nucleophilic substitution.
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Electrophilic Aromatic Substitution : The chlorinated phenyl rings may undergo further substitution under vigorous conditions (e.g., nitration).
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Reduction : The sulfonyl group (-SO₂-) could be reduced to a sulfide (-S-) under specific conditions (e.g., LiAlH₄).
Research Findings and Challenges
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Structural Optimization : Patents (e.g., KR100400799B1, US6656973B2) highlight efforts to improve synthetic efficiency and target selectivity through modifications in aromatic rings or functional groups .
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Resistance Issues : Analogous compounds (e.g., fluconazole derivatives) face challenges with resistance in biological systems, necessitating structural tweaks to enhance efficacy .
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Safety and Stability : The presence of multiple chlorine atoms may raise concerns about environmental persistence and toxicity, requiring thorough safety evaluations.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific domains:
Chemistry
- Reagent in Organic Synthesis: It serves as a valuable reagent for synthesizing more complex organic molecules.
- Intermediate Compound: Used in the preparation of other chemical derivatives due to its unique structural properties.
Biology
- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics.
- Antiviral Activity: Preliminary studies suggest it may exhibit antiviral properties, warranting further investigation into its mechanisms and efficacy.
Medicine
- Therapeutic Potential: The compound is being explored for its therapeutic effects in drug discovery processes. Its structural features may allow for interactions with specific biological targets, enhancing its medicinal value.
- Lead Compound Development: It serves as a lead compound for further modifications aimed at improving efficacy and reducing side effects in drug formulations .
Industry
Mechanism of Action
The mechanism of action of 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The dichlorobenzyl and dichlorophenyl groups may enhance the compound’s binding affinity to specific receptors or enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Impact of Chlorine Substitution Patterns
| Compound | Chlorine Positions | Notable Effects |
|---|---|---|
| 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol | 2,4- (sulfonyl); 3,4- (phenyl) | Enhanced lipophilicity and target binding due to meta/para Cl alignment |
| 1-(2,4-Dichlorophenyl)ethanamine | 2,4- (phenyl) | Higher CNS penetration compared to 3,4-dichloro isomers |
| 3-{[(2,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide | 2,4- (benzyl); 3,4- (phenyl) | Synergistic anti-inflammatory activity from dual Cl positions |
Biological Activity
The compound 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol, with the chemical formula C16H14Cl4O3S and CAS Number 339276-85-6, has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and other relevant pharmacological properties.
- Molecular Formula : C16H14Cl4O3S
- Molecular Weight : 399.25 g/mol
- Structure : The compound features a sulfonyl group attached to a dichlorobenzyl moiety and a dichlorophenyl group, which may influence its biological interactions.
Biological Activity Overview
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Antimicrobial Activity
- The compound has shown promising results against various microbial strains. In particular, its activity against Candida species has been noted. For example, studies indicate that similar compounds with dichlorophenyl substitutions exhibit significant antifungal properties by disrupting ergosterol biosynthesis in fungal membranes .
- Case Study : A derivative of a similar structure demonstrated an MIC (Minimum Inhibitory Concentration) of 0.033 μg/mL against Trypanosoma cruzi, suggesting that compounds with similar functional groups could exhibit potent antiparasitic effects .
- Anti-inflammatory Properties
- Mechanism of Action
Efficacy Against Specific Pathogens
| Pathogen Type | Compound Activity | Reference |
|---|---|---|
| Candida albicans | Significant antifungal activity | |
| Trypanosoma cruzi | MIC = 0.033 μg/mL | |
| Bacterial strains | Disruption of cell membrane integrity |
Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives similar to 1-[(2,4-Dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol. These findings indicate that:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-[(2,4-dichlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol?
- Methodology :
- Step 1 : Synthesize the thioether intermediate by reacting a thiol-containing precursor (e.g., 2-[(2,4-dichlorophenyl)thio]propanamide) with a halogenated benzyl derivative (e.g., 3,4-dichlorobenzyl chloride) under nucleophilic substitution conditions .
- Step 2 : Oxidize the thioether to the sulfonyl group using m-chloroperoxybenzoic acid (m-CPBA) in chloroform, followed by precipitation in water and purification via filtration and drying .
- Step 3 : Confirm purity using melting point analysis, thin-layer chromatography (Rf values), and spectroscopy (e.g., characteristic sulfonyl proton signals at δ 3.5–4.0 ppm) .
Q. How can spectroscopic methods validate the structure of this compound?
- Methodology :
- : Identify protons adjacent to electron-withdrawing groups (e.g., sulfonyl or dichlorophenyl groups) through deshielding effects. For example, the propanol backbone protons may appear as a quartet (J = 6.5 Hz) near δ 4.2–4.5 ppm .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]) and compare with theoretical exact mass (e.g., calculated via monoisotopic mass) .
- Melting Point : Consistency with literature values (e.g., 178–182°C for related sulfonyl compounds) indicates purity .
Advanced Research Questions
Q. How to design experiments to evaluate the antimicrobial activity of this compound?
- Methodology :
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria using serial dilutions in Mueller-Hinton broth. Compare with structurally related compounds (e.g., sulfonamide vs. amine derivatives) to establish structure-activity relationships (SAR) .
- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices. A high selectivity index (>10) suggests potential therapeutic utility .
- Mechanistic Studies : Perform time-kill assays or β-galactosidase reporter assays to probe bacterial membrane disruption or enzyme inhibition .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Variable Control : Standardize experimental conditions (e.g., bacterial strain, inoculum size, solvent used). For example, discrepancies in MIC values may arise from differences in solvent polarity affecting compound solubility .
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (e.g., unreacted thioether intermediates) that may skew activity results .
- Cross-Study Validation : Compare data with structurally analogous compounds (e.g., 1-(3,4-dichlorophenyl)piperazine derivatives) to identify trends in electronic or steric effects .
Q. What strategies optimize the yield of the sulfonation step during synthesis?
- Methodology :
- Reagent Stoichiometry : Increase m-CPBA equivalents (1.5–2.0 equivalents) to ensure complete oxidation of the thioether to sulfonyl .
- Solvent Selection : Use dichloromethane instead of chloroform for improved solubility of intermediates, reducing side reactions .
- Temperature Control : Maintain reactions at 0–5°C to minimize over-oxidation to sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
